(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
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Overview
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is a chiral alcohol compound that features a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the corresponding alkene. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and chiral catalysts for asymmetric hydrogenation.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or rhodium. These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Corresponding ketone.
Reduction: Corresponding alkane.
Substitution: Corresponding alkyl halides.
Scientific Research Applications
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol
- 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid
Uniqueness
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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